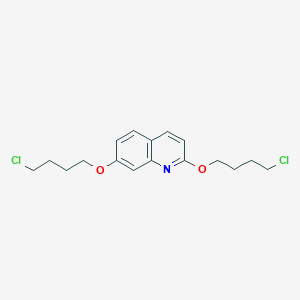
2,7-Bis(4-chlorobutoxy)quinoline
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 2,7-Bis(4-chlorobutoxy)quinoline is represented by the InChI code: 1S/C17H21Cl2NO2/c18-9-1-3-11-21-15-7-5-14-6-8-17(20-16(14)13-15)22-12-4-2-10-19/h5-8,13H,1-4,9-12H2 . It has a molecular weight of 342.26 .Physical And Chemical Properties Analysis
This compound has a melting point of 71-73°C . It’s also noted that the compound exhibits low acute toxicity and is considered safe for laboratory use.Aplicaciones Científicas De Investigación
Anticancer Studies
A novel compound related to 2,7-Bis(4-chlorobutoxy)quinoline, bearing a tri-quinoline moiety, was synthesized and found to exhibit higher cytotoxicity in human cervical cancer cell lines (HeLa) than human breast cancer cell lines (MCF7) (Gayathri et al., 2017).
Development of Potential Boron-Based Inhibitors
A study demonstrated a palladium-catalyzed C-4 borylation of chloroquinolines, leading to the synthesis of potential boron-based inhibitors for homeodomain interacting protein kinase 2 (HIPK2), highlighting its application in biomedical research (Das et al., 2022).
Synthesis of Novel Quinoline Derivatives
Research focused on the synthesis of a new type of halomethylquinoline, leading to novel and structurally intriguing quinoline derivatives, with significant in vitro anti-tubercular and anti-bacterial activities (Li et al., 2019).
Antibacterial and Antituberculosis Properties
New series of quinoline derivatives were synthesized, showing promising antibacterial and antituberculosis activities, highlighting the potential of such compounds in treating infectious diseases (Eswaran et al., 2010).
Adjuvantic Activity
A bis-quinoline compound was found to have significant adjuvantic activity in mice, suggesting its potential use in vaccine development and immunotherapy (Ukani et al., 2012).
Ethylene Polymerization Catalysis
Bis(o-hydroxyphenyl)quinolines were synthesized and used in ethylene polymerization catalysis, showcasing an application in polymer science (Nifant’ev et al., 2013).
Antileishmanial Activity
A one-pot synthesis of novel bis-quinolines demonstrated significant antileishmanial activity, offering potential in the development of new treatments for leishmaniasis (Palit et al., 2009).
Molecular Structure Studies
The molecular structure and protonation trends of quinoline derivatives were investigated, providing insights into the structural characteristics of such compounds (Dyablo et al., 2016).
Propiedades
IUPAC Name |
2,7-bis(4-chlorobutoxy)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21Cl2NO2/c18-9-1-3-11-21-15-7-5-14-6-8-17(20-16(14)13-15)22-12-4-2-10-19/h5-8,13H,1-4,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMDXIUAHHJECB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)OCCCCCl)OCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Fluoro-3-[(imidazo[1,2-a]pyrazine-3-carbonyl)-amino]benzoic acid](/img/structure/B1412675.png)
![3-[(6-Bromoimidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluorobenzoic acid methyl ester](/img/structure/B1412676.png)
![4-[6-(3-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine](/img/structure/B1412677.png)

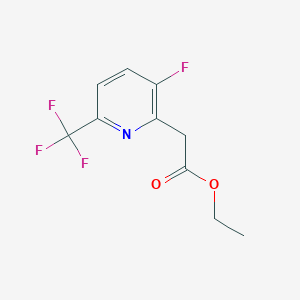
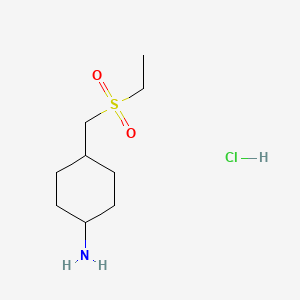
![Methyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B1412685.png)
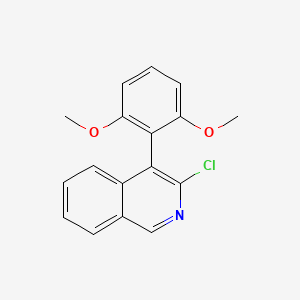
![4-[6-(2-Methoxyphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine](/img/structure/B1412687.png)
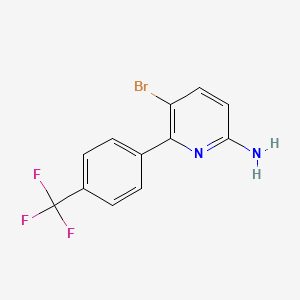
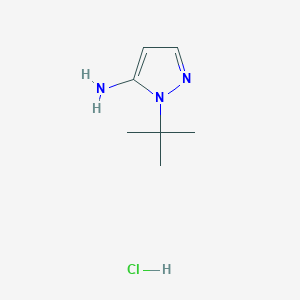
![3-[2-(2-Amino-acetylamino)-3-(2-ethoxycarbonyl-ethoxy)-2-(2-ethoxycarbonyl-ethoxymethyl)-propoxy]-propionic acid ethyl ester](/img/structure/B1412695.png)